Journal Name:Corrosion Science
Journal ISSN:0010-938X
IF:7.72
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/260/description#description
Year of Origin:1961
Publisher:Elsevier Ltd
Number of Articles Per Year:498
Publishing Cycle:Monthly
OA or Not:Not
Corrosion Science ( IF 7.72 ) Pub Date: 2020-04-02 , DOI: 10.1039/C9SM01965K
Grease, as used for lubrication of rolling bearings, is a two-phase organogel that slowly releases oil from its gelator matrix. Because the rate of release determines the operation time of the bearing, we study this release process by measuring the amount of extracted oil as a function of time, while we use absorbing paper to speed up the process. The oil concentration in the resulting stain is determined by measuring the attenuation of light transmitted through the paper, using a modified Lambert–Beer law. For grease, the timescale for paper imbibition is typically 2 orders of magnitude larger than for a bare drop of the same base oil. This difference results from the high affinity, i.e. wetting energy per unit volume, of the oil for the grease matrix. To quantify this affinity, we developed a Washburn-like model describing the oil flow from the porous grease into the paper pores. The stain radius versus time curves for greases at various levels of oil content collapse onto a single master curve, which allows us to extract a characteristic spreading time and the corresponding oil–matrix affinity. Lowering the oil content results in a small increase of the oil–matrix affinity yet also in a significant change in the spreading timescale. Even an affinity increase of a few per mill doubles the timescale.
Corrosion Science ( IF 7.72 ) Pub Date: 2020-08-05 , DOI: 10.1039/D0SM01100B
Phase separation processes are widely utilized to assemble complex fluids into novel materials. These separation processes can be thermodynamically driven due to changes in concentration, pressure, or temperature. Phase separation can also be induced with external stimuli, such as magnetic fields, resulting in novel nonequilibrium systems. However, how external stimuli influence the transition pathways between phases has not been explored in detail. Here, we describe the phase separation dynamics of superparamagnetic colloids in time-varying magnetic fields. An initially homogeneous colloidal suspension can transition from a continuous colloidal phase with voids to discrete colloidal clusters, through a bicontinuous phase formed via spinodal decomposition. The type of transition depends on the particle concentration and magnitude of the applied magnetic field. The spatiotemporal evolution of the microstructure during the nucleation and growth period is quantified by analyzing the morphology using Minkowski functionals. The characteristic length of the colloidal systems was determined to correlate with system variables such as magnetic field strength, particle concentration, and time in a power-law scaling relationship. Understanding the interplay between particle concentration and applied magnetic field allows for better control of the phases observed in these magnetically tunable colloidal systems.
Corrosion Science ( IF 7.72 ) Pub Date: 2015-09-17 , DOI: 10.1039/C5SM02108A
We show that a film of a suspension of polymer grafted nanoparticles on a liquid substrate can be employed to create two-dimensional nanostructures with a remarkable variation in the pattern length scales. The presented experiments also reveal the emergence of concentration-dependent bimodal patterns as well as re-entrant behaviour that involves length scales due to dewetting and compositional instabilities. The experimental observations are explained through a gradient dynamics model consisting of coupled evolution equations for the height of the suspension film and the concentration of polymer. Using a Flory–Huggins free energy functional for the polymer solution, we show in a linear stability analysis that the thin film undergoes dewetting and/or compositional instabilities depending on the concentration of the polymer in the solution. We argue that the formation via ‘hierarchical self-assembly’ of various functional nanostructures observed in different systems can be explained as resulting from such an interplay of instabilities.
Corrosion Science ( IF 7.72 ) Pub Date: 2008-02-22 , DOI: 10.1039/B719014J
Surfactants used for practical applications are usually surfactant mixtures because they often exhibit a performance that is superior to the individual surfactants. In the present study binary mixtures of the sugar based surfactant n-dodecyl-β-D-maltoside (β-C12G2) with the cationic surfactant dodecyl trimethylammonium bromide (C12TAB) and the non-ionic hexaethylene-glycol dodecyl ether (C12E6), respectively, were investigated at different bulk mole fractions. Surface tension measurements were used to determine the critical micelle concentration and the surfactant composition at the surface. In addition, the regular solution theory was used to calculate interaction parameters as well as the mole fractions of the individual surfactants in the mixed air–water monolayer and in the mixed micelles, respectively. It was found that n-dodecyl-β-D-maltoside interacts weakly with the cationic surfactant (C12TAB) and that it dominates in both the mixed monolayer and the mixed micelles. On the other hand, β-C12G2 and C12E6 mix ideally in solution. For both surfactant mixtures the surfactant composition at the surface determined by surface tension measurements and by the regular solution theory, respectively, were compared and discussed in detail.
Corrosion Science ( IF 7.72 ) Pub Date: , DOI: 10.1039/C1SM90025K
A graphical abstract is available for this content
Corrosion Science ( IF 7.72 ) Pub Date: 2011-09-19 , DOI: 10.1039/C1SM05957B
Chelating amphiphiles with N, N′-ethylene diamine tetraacetic acid (EDTA) conjugated via an ester bond to one or two oleyl chain/s (EDTA-MO and EDTA-BO) have been found to be capable of chelating a variety of metal ions including paramagnetic metal ions such as Manganese (Mn) and Gadolinium (Gd). Thermal behavior and stability were investigated by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). X-ray diffraction (XRD), polarizing optical microscopy (POM) and synchrotron small and wide angle X-ray scattering (SWAXS) were used to examine the neat and lyotropic liquid crystalline phases of these amphiphiles. Aqueous colloidal dispersions of EDTA-MO and EDTA-BO and their paramagnetic metal ion chelates were examined by synchrotron SAXS, cryogenic transmission electron microscopy (cryo-TEM) and light scattering. The complexed colloidal particles were evaluated as contrast enhancement agents (CEAs) for magnetic resonance imaging (MRI) using low field NMR. Neat EDTA-MO and EDTA-BO displayed lamellar crystalline structures at room temperature. EDTA-MO in excess water or sodium acetate solution exhibited a lamellar liquid crystalline phase (Lα) across a broad range of temperatures, whereas EDTA-BO displayed a very rich polymorphism from lamellar to inverse cubic and inverse hexagonal phases depending on the ionic strength of the aqueous solution and temperature employed. Dispersion of the bulk lyotropic liquid crystalline phases of both amphiphiles in aqueous Na-acetate solution yielded stable and predominantly liposomal particles at room temperature. Complexation of an EDTA-MO colloidal dispersion with Mn(II) or Gd(III) ions resulted in liposomal particles with significantly enhanced relaxivity values when compared with their low molecular weight counterparts Mn-EDTA and Gd-EDTA. In contrast, complexation of the EDTA-BO colloidal dispersion with Mn(II) altered the liposomal structure to highly ordered cylindrical multi-wall lipid nanotubes (MWLNTs). Again the relaxivity values were enhanced significantly in comparison with the Mn-EDTA analogue. In particular, the transverse relaxivity value of these complexed colloidal particles was enhanced significantly, which suggests that these MWLNTs have potential for use as both T1 and T2-weighted contrast agents.
Corrosion Science ( IF 7.72 ) Pub Date: 2018-06-20 , DOI: 10.1039/C8SM01155A
In recent years, it is heartening to witness that carbon quantum dots (CQDs), a rising star in the family of carbon nanomaterials, have displayed tremendous applications in bioimaging, biosensing, drug delivery, optoelectronics, photovoltaics and photocatalysis. However, the investigations toward self-assembly of CQDs are still in their infancy. The participation of CQDs can bring additional functions to supramolecular self-assemblies, with photoluminescent property as the most exciting aspect. Here, we introduce CQDs into two types of classic colloidal systems containing low molecular weight surfactant and gelator to construct fluorescent vesicles and chiral hydrogels. The CQD-based vesicles were constructed through electrostatic interaction between the positively charged CQDs with peripherally substituted imidazolium cations and a negatively-charged biosurfactant, i.e., sodium deoxycholate (NaDC). The chiral hydrogels were prepared by increasing the concentration of NaDC and addition of a tripeptide (glutathione, GSH). It was found that both the hydrogels and corresponding xerogels are highly photoluminescent. A solid sensing system was prepared by coating a uniform layer of the hydrogel onto the silica gel plates by doctor blade technique followed by air-drying, which was then utilized to semiquantitatively detect Cu2+ in aqueous solutions.
Corrosion Science ( IF 7.72 ) Pub Date: 2014-03-13 , DOI: 10.1039/C4SM00246F
We investigate the drainage behaviour of foamy granular suspensions. Results reveal large fluctuations in the drainage velocity as bubble size, particle size and gas volume fraction are varied for a given particle volume fraction. Particle capture is proved to control the overall drainage behaviour through the parameter λ, which compares the particle size to the size of passage through constrictions within the foam pore space. λ highlights a sharp transition: for λ < 1 particles are free to drain with the liquid, which involves the shear of the suspension in foam interstices, for λ > 1 particles are trapped and the resulting drainage velocity is strongly reduced. A phenomenological model is proposed to describe this behaviour.
Corrosion Science ( IF 7.72 ) Pub Date: 2011-12-14 , DOI: 10.1039/C1SM06656K
Liquid crystal elastomers (LCEs) are of considerable interest for their potential as actuators, due to the ability of aligned monodomain LCEs to reversibly change their bulk dimensions in response to a phase change. Many LCEs reported in the literature will contract in one dimension in response to a temperature change or irradiation with ultraviolet light. For practical applications, photo-actuation is a more useful technology than thermal actuation due to the achievable speed and localization of the response. The use of UV light sources to ‘switch’ the materials is impractical, however, due to considerations of both safety and cost. Sensitization of LCEs to light of higher wavelengths may be achieved by mixing a small concentration of carbon nanotubes (CNTs) into the polymer matrix; CNTs will absorb light over a large range of wavelengths, and convert it into local heat, thus triggering the required phase changes in the LCE. In this article we demonstrate that a low concentration of multi-walled CNTs does not affect the thermal response of the polymers but does significantly enhance their response to infra-red (IR) and visible light.
Corrosion Science ( IF 7.72 ) Pub Date: 2013-03-21 , DOI: 10.1039/C3SM27772K
Small oil droplets (diameter <500 μm) in slow, steady, buoyancy-driven rise through pure or salty water at neutral pH exhibit a cascade partial-coalescence phenomenon upon soft collision with quasi-planar aqueous electrolyte solution–oil interfaces. For droplets of pure toluene, n-heptane, and their mixtures (heptol), and for moderate-strength electrolytes, the cascade partial-coalescence process continues until a critical droplet size is reached. We infer that this outcome is due to the oil–water interface being electrically charged and use the last partial-coalescence event in the sequence to estimate lower- and upper-bounds for the absolute value of the electrical potential of the interface.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
17.60 | 145 | Science Citation Index Science Citation Index Expanded | Not |
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